cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
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Overview
Description
Cis-Clopidogrel Glutathione Disulfide is an active metabolite of Clopidogrel, an antithrombotic drug . It is not a hazardous compound . The CAS Registry number is 1118605-95-0 .
Molecular Structure Analysis
The molecular formula of cis-Clopidogrel Glutathione Disulfide is C26H33ClN4O10S2 . The exact molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis
Glutathione (GSH) is known to react with electrophiles to form glutathione S-conjugates. This reaction can occur nonenzymatically or enzymatically by GST . It’s plausible that similar reactions could occur with cis-Clopidogrel Glutathione Disulfide, but specific reactions were not found in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of cis-Clopidogrel Glutathione Disulfide is 661.144 . Other physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Bioactivation and Metabolism
- Clopidogrel and prasugrel, both belonging to the tetrahydrothienopyridine series, are activated through a two-step metabolic process, involving the formation of a thiolactone metabolite and its oxidation to a thiolactone sulfoxide, eventually leading to the active cis thiol (Dansette et al., 2015).
- Clopidogrel undergoes phase-II metabolism, being conjugated with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate, with subsequent conversion to cis-thiol-clopidogrel (Alkattan et al., 2021).
Antiplatelet Activity and Bioactivation Mechanism
- Mixed disulfide conjugates of clopidogrel show significant antiplatelet activity, with the active metabolite formed through a cytochrome P450-mediated bioactivation mechanism, involving initial glutathionyl conjugation followed by thiol-disulfide exchange with glutathione (Zhang et al., 2013).
Chemoprotective and Immunomodulating Activities
- Glutathione disulfide NOV-002, a stabilized formulation involving cisplatin, shows potential for chemoprotection and immunomodulation. It acts as a competitive substrate for gamma-glutamyl-transpeptidase (GGT), leading to S-glutathionylation of proteins, ER stress-induced apoptosis, and phosphorylation of regulatory proteins (2020).
Redox Signaling and Cellular Processes
- Glutathione plays a central role in cellular defense against oxidative damage and is involved in the dynamic regulation of protein functions by reversible disulfide bond formation, impacting various cellular processes including enzyme functions, transcription, and redox signaling (Biswas et al., 2006).
Interaction with Platinum Compounds
- Platinum complexes, such as [Pt(Met)Cl2], promote the cleavage of disulfide bonds in oxidized glutathione (GSSG), demonstrating the potential involvement of these complexes in intracellular GSH/GSSG systems (Wei et al., 2005).
Protective Effects Against Cisplatin-Induced Toxicity
- NOV-002, a glutathione disulfide mimetic, exhibits protective effects against cisplatin-induced kidney toxicity, potentially due to its competitive substrate action for GGT, which is involved in glutathione-platinum conjugation (Jenderny et al., 2010).
Role in Glutathione Metabolism and Health Implications
- Glutathione metabolism, including its synthesis and redox reactions, is crucial for maintaining cellular health and preventing various diseases. Glutathione disulfide plays a key role in this redox balance, impacting cellular processes like proliferation, apoptosis, and immune response (Wu et al., 2004).
Safety And Hazards
properties
CAS RN |
1118605-95-0 |
---|---|
Product Name |
cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers) |
Molecular Formula |
C26H33ClN4O10S4 |
Molecular Weight |
661.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine |
Origin of Product |
United States |
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